A Comprehensive Technical Guide to 1-(2,3,4-Trifluorophenyl)ethanone
A Comprehensive Technical Guide to 1-(2,3,4-Trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 243448-15-9
Introduction
1-(2,3,4-Trifluorophenyl)ethanone is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it an attractive starting material for the development of novel compounds with desired biological activities. This technical guide provides a detailed overview of the properties, synthesis, and potential applications of 1-(2,3,4-trifluorophenyl)ethanone.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2,3,4-trifluorophenyl)ethanone is presented in the table below. These properties are crucial for its handling, reaction optimization, and formulation.
| Property | Value | Reference |
| CAS Number | 243448-15-9 | [1] |
| Molecular Formula | C₈H₅F₃O | [1] |
| Molecular Weight | 174.12 g/mol | [1] |
| Appearance | Colorless to pale yellow or brown liquid | |
| Purity | ≥95% | |
| Storage Temperature | Room temperature, sealed in a dry environment |
Spectroscopic Data
The structural characterization of 1-(2,3,4-trifluorophenyl)ethanone is accomplished through various spectroscopic techniques. Representative data is provided below.
| Technique | Data |
| ¹H NMR | Spectral data for related trifluoroacetophenone derivatives show characteristic signals for the methyl protons and aromatic protons. For example, in 1-(2-(trifluoromethyl)phenyl)ethanone, the methyl protons appear as a singlet. |
| ¹³C NMR | In related compounds, the carbonyl carbon exhibits a characteristic downfield shift. The carbon atoms attached to fluorine will show splitting due to C-F coupling. |
| IR Spectroscopy | The infrared spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure of an acetophenone derivative. |
Synthesis and Experimental Protocols
The primary synthetic route to 1-(2,3,4-trifluorophenyl)ethanone is through the Friedel-Crafts acylation of 1,2,3-trifluorobenzene.
General Synthesis Workflow
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of aryl ketones via Friedel-Crafts acylation.[2]
Materials:
-
1,2,3-Trifluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.
-
Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane.
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Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension via the dropping funnel.
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After the addition of acetyl chloride is complete, add 1,2,3-trifluorobenzene dropwise. The rate of addition should be controlled to prevent excessive boiling.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization Workflow
The purity and identity of the synthesized 1-(2,3,4-trifluorophenyl)ethanone are confirmed using a combination of chromatographic and spectroscopic methods.
Applications in Drug Development
Trifluoromethylated compounds are of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[3] Trifluoroacetophenone derivatives, in particular, have been investigated as inhibitors of various enzymes.
Potential as Enzyme Inhibitors
Trifluoromethyl ketones are known to be potent inhibitors of hydrolytic enzymes such as proteases and esterases.[4] The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, facilitates the formation of a stable tetrahedral intermediate with a nucleophilic residue (e.g., serine) in the enzyme's active site, leading to inhibition.
A series of trifluoroacetophenone derivatives have been identified as inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism.[5] The trifluoroacetyl group is thought to interact with the MCD active site in its hydrated form.[5]
Postulated Enzyme Inhibition Pathway
The following diagram illustrates a plausible mechanism for the inhibition of a serine hydrolase by a trifluoroacetophenone derivative.
Safety and Handling
While specific safety data for 1-(2,3,4-trifluorophenyl)ethanone is limited, related fluorinated acetophenones are known to be irritants.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
1-(2,3,4-Trifluorophenyl)ethanone is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and advanced materials. Its unique electronic and chemical properties, derived from the trifluorinated phenyl ring, make it a valuable tool for medicinal chemists and material scientists. The synthetic and analytical protocols outlined in this guide provide a foundation for the effective utilization of this compound in research and development. Further exploration of its biological activities is warranted to fully realize its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
